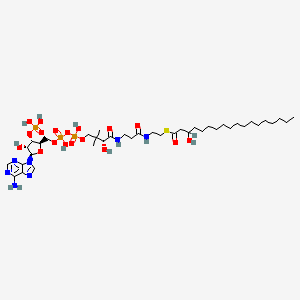

3-Hydroxyoctadecanoyl-coa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-hydroxyoctadecanoyl-CoA is a 3-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-hydroxyoctadecanoic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a 3-hydroxy fatty acyl-CoA, a long-chain fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a 3-hydroxyoctadecanoic acid. It is a conjugate acid of a this compound(4-).

Aplicaciones Científicas De Investigación

Role in Fatty Acid Metabolism

3-Hydroxyoctadecanoyl-CoA is primarily recognized as an intermediate in the fatty acid elongation pathway. It is catalyzed by several key enzymes:

- Beta-Hydroxyacyl-CoA Dehydrogenase : This enzyme converts this compound to its corresponding keto form, playing a critical role in the beta-oxidation process.

- Enoyl-CoA Hydratase : This enzyme facilitates the hydration of enoyl-CoA derivatives, further contributing to the fatty acid elongation process.

These enzymatic reactions are vital for maintaining lipid homeostasis and energy balance within cells .

Implications in Metabolic Disorders

Research has shown that dysregulation of fatty acid metabolism can lead to various metabolic disorders, including obesity, diabetes, and cardiovascular diseases. Elevated levels of this compound have been implicated in conditions such as insulin resistance and metabolic syndrome. For instance, studies indicate that calorie restriction can alter fatty acid metabolism significantly, affecting levels of metabolites including this compound .

- Case Study : In a study investigating the effects of graded calorie restriction on metabolic profiles, alterations in fatty acid pathways were observed, suggesting a link between dietary intake and metabolite levels like this compound .

Therapeutic Potential

Given its central role in metabolism, this compound presents potential therapeutic avenues:

- Target for Drug Development : Modulating the activity of enzymes associated with this compound could provide new strategies for treating metabolic diseases. For example, enhancing the activity of beta-hydroxyacyl-CoA dehydrogenase may improve fatty acid oxidation rates in individuals with metabolic disorders.

- Biomarker for Disease : The levels of this compound could serve as biomarkers for assessing metabolic health or the effectiveness of dietary interventions.

Research Findings and Insights

Recent studies have highlighted various aspects of this compound's roles:

- Metabolic Flux Analysis : Advanced metabolic modeling approaches have been used to predict how changes in environmental conditions (e.g., light exposure) affect the metabolism of compounds like this compound in organisms such as Cordyceps militaris. These models help elucidate the complex interplay between nutrient availability and metabolite production .

- Genetic Studies : Investigations into genetic mutations affecting enzymes involved in fatty acid metabolism have revealed insights into how disruptions can lead to the accumulation of intermediates like this compound, further linking genetic factors to metabolic diseases .

Summary Table of Key Applications

| Application Area | Description |

|---|---|

| Fatty Acid Metabolism | Intermediate in mitochondrial fatty acid elongation pathways |

| Metabolic Disorders | Implicated in obesity, diabetes, and cardiovascular diseases |

| Therapeutic Potential | Target for drug development; potential biomarker for metabolic health |

| Research Insights | Metabolic flux analysis and genetic studies revealing disease mechanisms |

Análisis De Reacciones Químicas

Enzymatic Dehydrogenation

3-HOA-CoA undergoes oxidation via β-hydroxyacyl-CoA dehydrogenase (HADH) and 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), producing 3-oxoacyl-CoA. This reaction is NAD⁺-dependent and essential for fatty acid catabolism .

Reaction:

S 3 Hydroxyoctadecanoyl CoA NAD+⇌3 Oxooctadecanoyl CoA NADH H+

| Parameter | Value |

|---|---|

| Enzyme Class | Oxidoreductase |

| Cofactor | NAD⁺ |

| Subcellular Localization | Mitochondria |

| Kinetic Constant (Km) | 8–15 µM (varies by isoform) |

This step is irreversible under physiological conditions, driving fatty acid breakdown toward energy production .

Hydration/Dehydration Reactions

Enoyl-CoA hydratase (ECH) and long-chain-enoyl-CoA hydratase (EC 4.2.1.17) catalyze the reversible hydration of trans-2-enoyl-CoA to 3-HOA-CoA during β-oxidation .

Reaction:

trans 2 Octadecenoyl CoA H2O⇌3 Hydroxyoctadecanoyl CoA

| Enzyme | Gene | Molecular Weight | Localization |

|---|---|---|---|

| Peroxisomal hydratase | FOX2 | 98.7 kDa | Peroxisomes |

| Mitochondrial hydratase | ECHS1 | 31.5 kDa | Mitochondria |

This reaction is critical for processing unsaturated fatty acids and is regulated by substrate availability .

Role in Fatty Acid Elongation

In mitochondrial elongation cycles, 3-HOA-CoA is converted to 3-oxoacyl-CoA via 3-ketoacyl-CoA reductase (IFA38), utilizing NADPH as a cofactor :

Reaction:

3 Hydroxyoctadecanoyl CoA NADP+⇌3 Oxooctadecanoyl CoA NADPH H+

| Parameter | Value |

|---|---|

| Enzyme | 3-Ketoacyl-CoA reductase |

| Gene | IFA38 |

| Molecular Weight | 38.7 kDa |

| pH Optimum | 7.4–8.0 |

This step is pivotal for synthesizing very-long-chain fatty acids (VLCFAs), which are precursors for sphingolipids and ceramides .

Epimerization in Peroxisomes

The peroxisomal enzyme D-3-hydroxyacyl-CoA epimerase (EC 5.1.2.3) isomerizes 3-HOA-CoA to its D- or L-stereoisomers, ensuring compatibility with downstream pathways :

Reaction:

D 3 Hydroxyoctadecanoyl CoA⇌L 3 Hydroxyoctadecanoyl CoA

| Enzyme | Cofactor | Function |

|---|---|---|

| Peroxisomal epimerase | None | Stereochemical adjustment for β-oxidation |

Regulatory Phosphorylation

3-HOA-CoA-associated enzymes like HMG-CoA reductase are regulated via phosphorylation-dephosphorylation mechanisms, modulating activity in response to cellular energy status :

Mechanism:

-

Inactivation: ATP-Mg²⁺ phosphorylates the enzyme, reducing activity.

-

Reactivation: Phosphatases remove the phosphate group, restoring function.

| Regulatory Factor | Effect on Activity |

|---|---|

| High ATP/NADH | Inhibits dehydrogenase |

| Low cholesterol | Activates reductase |

Structural Determinants of Reactivity

The hydroxyl group at the C3 position and the thioester bond in 3-HOA-CoA enable nucleophilic attacks and electron transfer during reactions. Computational models highlight:

-

Electrophilic Carbonyl Carbon : Prone to nucleophilic addition by water or CoA thiols .

-

Hydrogen Bonding : The hydroxyl group stabilizes transition states in dehydrogenase reactions .

Pathological Implications

Defects in 3-HOA-CoA metabolism are linked to:

Propiedades

Fórmula molecular |

C39H70N7O18P3S |

|---|---|

Peso molecular |

1050 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate |

InChI |

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27?,28-,32-,33-,34+,38-/m1/s1 |

Clave InChI |

WZMAIEGYXCOYSH-FWBOWLIOSA-N |

SMILES |

CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

SMILES isomérico |

CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Sinónimos |

3-hydroxyoctadecanoyl-CoA 3-hydroxyoctadecanoyl-coenzyme A beta-hydroxy stearyl-CoA beta-hydroxystearoyl-CoA coenzyme A, 3-hydroxyoctadecanoyl- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.